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molecular formula C6H3F3O3 B3264196 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- CAS No. 387866-40-2

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

Cat. No. B3264196
M. Wt: 180.08 g/mol
InChI Key: OJZIIRJZQXTRGG-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A suspension of 2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one (example C.22 step 1) (70 g, 273 mmol) in toluene (500 mL) was placed in a preheated (135° C.) oilbath, needed 10 min to reflux, then was refluxed for 25 min while distilling off about 150 mL of solvent. The hot solution was concentrated in vacuum to about 300 mL, some heptane was added, cooled to 23° C., filtered the precipitate off, washed with little cold toluene and dried in HV to give the title compound a light yellow solid (17.93 g, 36%). MS (ISN) 179.1 [(M−H)−].
Name
2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
36%

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[CH:5]=[C:4]([CH2:9][C:10]([OH:16])(O)[C:11]([F:14])([F:13])[F:12])[O:3]1>C1(C)C=CC=CC=1>[OH:3][C:4]1[CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[O:16][C:6](=[O:8])[CH:5]=1

Inputs

Step One
Name
2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one
Quantity
70 g
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)CC(C(F)(F)F)(O)O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a preheated (135° C.) oilbath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 25 min
Duration
25 min
DISTILLATION
Type
DISTILLATION
Details
while distilling off about 150 mL of solvent
CONCENTRATION
Type
CONCENTRATION
Details
The hot solution was concentrated in vacuum to about 300 mL
ADDITION
Type
ADDITION
Details
some heptane was added
FILTRATION
Type
FILTRATION
Details
filtered the precipitate off,
WASH
Type
WASH
Details
washed with little cold toluene
CUSTOM
Type
CUSTOM
Details
dried in HV

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC(OC(=C1)C(F)(F)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.93 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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